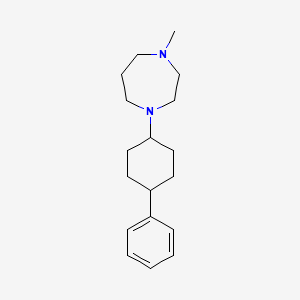
1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane, also known as MPDPH, is a chemical compound that belongs to the class of diazepanes. MPDPH is a potent and selective agonist at the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. MPDPH has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mechanism of Action
1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane acts as a selective agonist at the sigma-1 receptor, which is a transmembrane protein that is located in various tissues throughout the body, including the brain. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. This compound modulates the activity of the sigma-1 receptor, which can lead to various physiological effects, including neuroprotection, analgesia, and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. This compound has also been shown to have analgesic effects, which may be useful in the treatment of chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane in scientific research is its selectivity for the sigma-1 receptor. This selectivity allows researchers to study the effects of sigma-1 receptor activation without the confounding effects of other receptor systems. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, which makes it suitable for use in various preclinical studies.
One of the limitations of this compound in scientific research is its limited availability. This compound is not commercially available and must be synthesized in the laboratory, which can be time-consuming and expensive. Additionally, the effects of this compound on the sigma-1 receptor may be influenced by various factors, including the dose and route of administration.
Future Directions
There are several future directions for research on 1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound. Finally, the development of more selective and potent sigma-1 receptor agonists may lead to the discovery of novel therapeutic agents for various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane involves the reaction of 1-methyl-4-piperidone with 4-phenylcyclohexylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through various chromatographic techniques to obtain pure this compound.
Scientific Research Applications
1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane has been used extensively in scientific research for its potential applications in various fields. One of the primary applications of this compound is in neuroscience research, where it has been shown to modulate the activity of the sigma-1 receptor. The sigma-1 receptor is involved in various neurological processes, including pain perception, memory, and mood regulation. This compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-19-12-5-13-20(15-14-19)18-10-8-17(9-11-18)16-6-3-2-4-7-16/h2-4,6-7,17-18H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDSCSFRTNUUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)

![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)
![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)


![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)

![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)

